3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
CAS No.: 478254-46-5
Cat. No.: VC16182902
Molecular Formula: C15H9Br2ClN4OS
Molecular Weight: 488.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-46-5 |
|---|---|
| Molecular Formula | C15H9Br2ClN4OS |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9Br2ClN4OS/c16-9-5-8(13(23)11(17)6-9)7-19-22-14(20-21-15(22)24)10-3-1-2-4-12(10)18/h1-7,23H,(H,21,24)/b19-7+ |
| Standard InChI Key | FKVIGHYUJNJWOJ-FBCYGCLPSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O)Cl |
Introduction
Structural Features
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Molecular Formula: C15H8Br2ClN3OS
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The compound contains bromine, chlorine, nitrogen, sulfur, and oxygen atoms integrated into a triazole ring system.
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Core Structure:
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The molecule features a 1H-1,2,4-triazole ring, which is functionalized with:
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A (2-chlorophenyl) substituent at position 3.
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A thione group (-C=S) at position 5.
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An (E)-methylideneamino linkage connecting the triazole to a 3,5-dibromo-2-hydroxyphenyl moiety.
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Key Functional Groups:
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The thione group contributes to the compound's nucleophilic properties.
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The hydroxyl (-OH) group on the phenyl ring enhances hydrogen bonding potential.
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Halogen atoms (Br and Cl) offer electron-withdrawing effects that influence reactivity.
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Synthesis
The synthesis of this compound typically involves multi-step reactions starting with precursors like haloaryl isothiocyanates and hydrazine derivatives:
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Formation of the Triazole Core:
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Cyclization of an appropriate hydrazide with carbon disulfide under basic conditions yields the triazole-thione framework.
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Substitution Reactions:
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The 3-position is substituted with a 2-chlorophenyl group via nucleophilic aromatic substitution.
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Schiff base formation occurs between the amino group on the triazole and the aldehyde group of 3,5-dibromo-2-hydroxybenzaldehyde to yield the final product.
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Biological Activity
Compounds containing 1,2,4-triazole rings exhibit diverse pharmacological activities. Preliminary studies suggest that derivatives like this one may possess:
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Antimicrobial Properties:
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Effective against Gram-positive and Gram-negative bacteria due to interaction with microbial enzymes.
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Antifungal Activity:
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Potential inhibition of fungal cell wall synthesis through interaction with sterol biosynthesis pathways.
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Antioxidant Potential:
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The hydroxyl group on the phenyl ring may neutralize free radicals.
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Anticancer Applications:
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Halogenated triazoles often show cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting DNA replication.
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Applications in Medicinal Chemistry
This compound is a promising candidate for drug discovery due to its structural features:
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Lead Optimization:
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The presence of halogens and hydroxyl groups allows for further functionalization to enhance potency or selectivity.
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Structure-Activity Relationship (SAR) Studies:
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Modifications at the phenyl or triazole rings can help identify derivatives with enhanced bioactivity.
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Potential Drug Targets:
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Enzymes like cytochrome P450 or kinases could be inhibited by this compound's aromatic and electron-rich structure.
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Challenges in Research
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Synthesis Complexity:
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Multi-step reactions require careful optimization to achieve high yields and purity.
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Toxicity Concerns:
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Halogenated compounds often exhibit toxicity; thus, in vivo studies are essential to evaluate safety profiles.
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Limited Solubility:
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Poor water solubility may limit bioavailability; formulation strategies are required for therapeutic use.
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Future Directions
Further research on this compound should focus on:
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Comprehensive biological screening for antimicrobial, antifungal, anticancer, and antioxidant properties.
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Molecular docking studies to identify potential binding sites on biological targets.
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Development of derivatives through substitution reactions to improve pharmacokinetics and reduce toxicity.
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